

DCAF Protein Expression: A Comparative Guide for Normal and Cancer Tissues

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the expression levels of DDB1 and CUL4 associated factor (**DCAF**) proteins in normal versus cancerous tissues. **DCAF** proteins serve as substrate receptors for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex, playing a crucial role in protein ubiquitination and degradation. Dysregulation of **DCAF** expression is increasingly implicated in tumorigenesis, making them attractive targets for novel cancer therapies. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to support your research and development efforts.

Comparative Analysis of DCAF Expression

The expression of **DCAF** family members is frequently altered in various cancers, with different **DCAFs** exhibiting distinct patterns of upregulation or downregulation depending on the cancer type. The following table summarizes the expression changes of several key **DCAF** proteins in cancerous tissues compared to their normal counterparts.

DCAF Protein	Cancer Type(s)	Expression Change in Cancer	Method of Detection	Reference(s)
DCAF1 (VPRBP)	Colon Cancer	Overexpressed	Western Blot, IHC	
Prostate, Bladder, Breast Cancer	Increased expression associated with elevated H2AT120p levels	IHC		
DCAF5	Cholangiocarcinoma (CHOL)	Markedly elevated mRNA levels	RNA-Seq (TCGA)	[1]
Head and Neck Squamous Cell Carcinoma (HNSC)	Markedly elevated mRNA levels	RNA-Seq (TCGA)	[1]	
Liver Hepatocellular Carcinoma (LIHC)	Markedly elevated mRNA levels	RNA-Seq (TCGA)	[1]	
Lung Adenocarcinoma (LUAD), Colon Adenocarcinoma (COAD), Breast Cancer (BRCA), and others (11 total)	Suppressed mRNA expression	RNA-Seq (TCGA)	[1]	

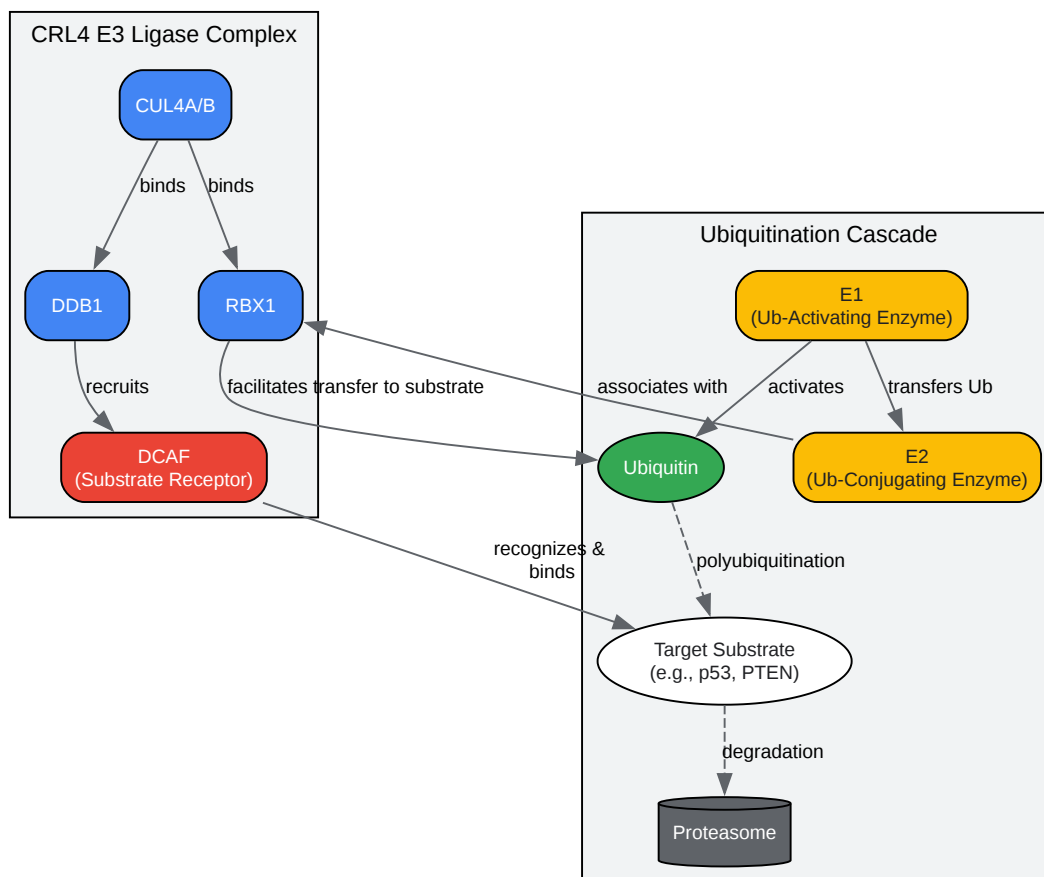
Renal Clear Cell Carcinoma (KIRC)	Reduced expression in higher pathological grades	IHC	[1]	
DCAF11	Hepatocellular Carcinoma, Colorectal, Endometrial, Thyroid Cancers	Strong cytoplasmic positivity	IHC	[2]
Renal, Cervical, Skin Cancers	Weakly stained or negative	IHC	[2]	
DCAF12	Multiple Cancers	Variable	Not Specified	
DCAF13	Lung Adenocarcinoma (LUAD)	Significantly elevated mRNA and protein expression	RNA-Seq (TCGA), IHC	[3]
Bladder Urothelial Carcinoma (BLCA), Breast Cancer (BRCA), Colon Adenocarcinoma (COAD), and others (17 total)	Upregulated mRNA expression	RNA-Seq (TCGA)	[3]	
Kidney Renal Clear Cell Carcinoma (KIRC), Kidney Renal Papillary Cell Carcinoma (KIRP)	Significantly reduced mRNA expression	RNA-Seq (TCGA)	[3]	

DCAF16	Adenocarcinoma	80.0% (52/65) positive cytoplasmic expression	IHC	[4]
Squamous Cell Carcinoma	30.8% (4/13) positive cytoplasmic expression	IHC	[4]	
Urothelial Carcinoma	100% (5/5) positive cytoplasmic expression	IHC	[4]	
All Carcinomas Studied	Total positive rate of 73.5% (61/83) in carcinomas vs. 45.8% (11/24) in normal tissues (P < 0.05)	IHC	[4]	

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of the CRL4-DCAF E3 ubiquitin ligase pathway and a typical experimental workflow for analyzing DCAF protein expression.

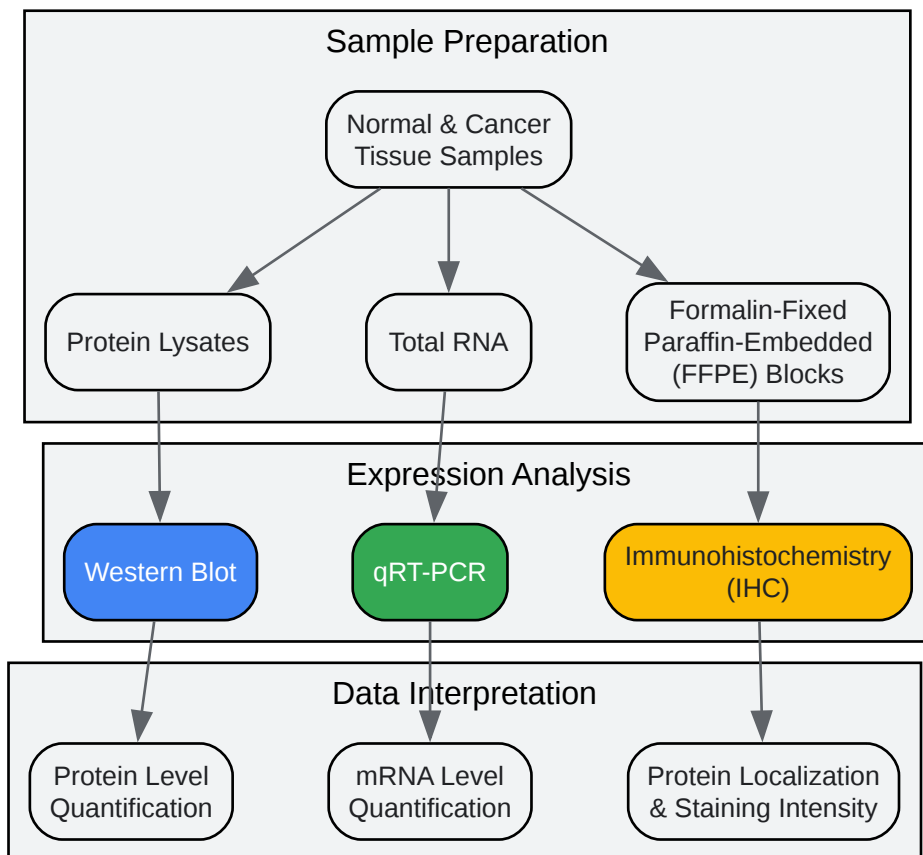
CRL4-DCAF E3 Ubiquitin Ligase Pathway



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CRL4-DCAF Ubiquitination Pathway.

Workflow for DCAF Expression Analysis



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DCAF Expression Analysis Workflow.

Experimental Protocols

Detailed methodologies for the key experimental techniques used to assess **DCAF** expression levels are provided below.

Immunohistochemistry (IHC)

This protocol is adapted for the detection of **DCAF13** in formalin-fixed, paraffin-embedded (FFPE) lung adenocarcinoma tissue sections using Abcam antibody ab195121.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Rehydrate through graded ethanol series: 100% (2 x 2 minutes), 95% (1 minute), 70% (1 minute).
 - Rinse in distilled water.
- Antigen Retrieval:
 - Perform heat-mediated antigen retrieval using Tris/EDTA buffer (pH 9.0).
 - Boil sections in the buffer for 15-20 minutes in a microwave or pressure cooker.
 - Allow slides to cool to room temperature.
- Blocking:
 - Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
 - Rinse with PBS.
 - Block with 5% normal goat serum in PBS for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate sections with anti-**DCAF13** antibody (Abcam, ab195121) at a 1:50 dilution in blocking buffer overnight at 4°C.
- Secondary Antibody and Detection:
 - Wash slides with PBS (3 x 5 minutes).
 - Incubate with a goat anti-rabbit IgG H&L (HRP) secondary antibody for 1 hour at room temperature.
 - Wash slides with PBS (3 x 5 minutes).

- Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development.
- Rinse with distilled water to stop the reaction.
- Counterstaining and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through graded ethanol and clear in xylene.
 - Mount with a permanent mounting medium.

A similar protocol can be followed for **DCAF16** using a rabbit polyclonal antibody (Abcam) at a 1:200 dilution.[5]

Western Blotting

This protocol is a general guideline for the detection of **DCAF1** in cell lysates using a rabbit monoclonal antibody.

- Cell Lysis:
 - Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
 - Separate proteins on a 4-12% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF membrane.
- Blocking and Antibody Incubation:

- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against **DCAF1** (e.g., VPRBP (D5K5V) Rabbit mAb #14966 from Cell Signaling Technology) diluted in blocking buffer overnight at 4°C.[\[6\]](#)
- Wash the membrane with TBST (3 x 10 minutes).
- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
- Detection:
 - Wash the membrane with TBST (3 x 10 minutes).
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
 - Use a loading control, such as an anti-GAPDH or anti-beta-actin antibody, to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for quantifying **DCAF** mRNA expression levels.

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from tissues or cells using a TRIzol-based method or a commercial kit.
 - Assess RNA quality and quantity using a spectrophotometer.
 - Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
- qPCR Reaction:

- Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
- Primer Sequences (Example for a reference gene):
 - Human GAPDH Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'
 - Human GAPDH Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'[\[5\]](#)
- Note: Primer sequences for specific **DCAF** genes should be designed using appropriate software and validated for efficiency and specificity.
- Thermal Cycling:
 - Perform qPCR using a standard three-step cycling protocol:
 - Initial denaturation (e.g., 95°C for 10 minutes).
 - 40 cycles of:
 - Denaturation (e.g., 95°C for 15 seconds).
 - Annealing (e.g., 60°C for 30 seconds).
 - Extension (e.g., 72°C for 30 seconds).
 - Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for the target **DCAF** gene and a reference gene (e.g., GAPDH).
 - Calculate the relative expression of the target gene using the $\Delta\Delta C_t$ method.

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